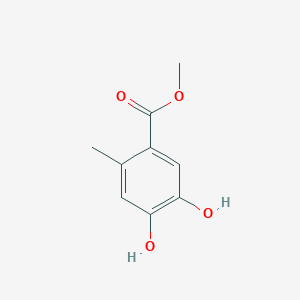![molecular formula C9H10N2O2 B2553280 4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid CAS No. 2287271-02-5](/img/structure/B2553280.png)
4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of spirocyclopropane-containing heterocycles has been demonstrated through innovative methodologies. In one study, the synthesis of 4H-pyrazolo[1,5-a]indoles, which share a structural motif with the compound of interest, was achieved via alkylative dearomatization and intramolecular N-imination of an indole–O-(methylsulfonyl)oxime . The process began with tryptophol and 2-bromocyclopetanone as starting materials, leading to a hexahydrocyclopenta[2,3]oxepino[4,5-b]indole intermediate. This intermediate was then transformed into an oxime, followed by bis-methanesulfonation to form a key intermediate. The final spirocyclopropane and 4H-pyrazolo[1,5-a]indole structures were obtained with moderate to high yields. This synthesis route highlights the potential for constructing complex spirocyclic frameworks that could be adapted for the synthesis of 4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid.
Molecular Structure Analysis
The molecular structure of spirocyclopropane derivatives is characterized by the presence of a spirocyclic junction, where a cyclopropane ring is fused to another cyclic system. In the context of the compound of interest, this would involve a pyrrolo[1,2-b]pyrazole ring system. The spiro junction is known to impart significant strain to the molecule, which can influence its reactivity and stability. The precise arrangement of atoms within the spirocyclic framework is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
Spirocyclic compounds, such as those containing the pyrrolo[1,2-b]pyrazole moiety, are likely to undergo reactions typical of strained ring systems and heterocycles. The cyclopropane ring might be susceptible to ring-opening reactions under certain conditions, while the pyrazole ring could participate in various nucleophilic and electrophilic substitutions depending on the substituents present. The reactivity of the carboxylic acid group also needs to be considered, as it could be involved in the formation of amides, esters, or anhydrides, or it could act as a coordinating site for metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid would be influenced by its spirocyclic structure and the presence of heteroatoms. The compound is expected to have a relatively high degree of molecular rigidity due to the spiro junction. Its solubility in organic solvents and water would be affected by the carboxylic acid group, which could also enable the formation of salts and zwitterions. The compound's melting and boiling points, as well as its stability, would be determined by the interplay between molecular strain and intermolecular interactions.
In another study, a four-component domino reaction was developed for the synthesis of spiro[indoline/acenaphthylene-3,4'-pyrazolo[3,4-b]pyridine derivatives . Although the target compound was not synthesized, this research provides insight into the metal-free synthesis of complex spirocyclic structures in water, which is beneficial for environmental sustainability and could be relevant for the synthesis of related compounds like 4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid.
科学的研究の応用
Multicomponent Reactions for Synthesis of Heterocycles
The scientific research applications of compounds related to 4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid focus primarily on their synthesis through multicomponent reactions. These reactions are pivotal in organic chemistry for generating a wide array of carbo- and heterocycles due to their efficiency and versatility. Specifically, these methods allow for the synthesis of various cyclic compounds, including substituted cyclopropanes and spiro-conjugated cyclopropanes, along with five- and six-membered carbocycles and heterocycles such as furans, thiophenes, pyrroles, thiazoles, and others. This approach underscores the compound's role in facilitating the development of complex molecular structures with potential applications in drug discovery and material science (A. M. Shestopalov et al., 2008).
Antifungal Activity
Research has also explored the antifungal properties of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, which share a structural motif with the compound . These derivatives have been synthesized and tested against Candida albicans, demonstrating significant antifungal activity with minimal inhibitory concentrations (MIC) of ≤ 25 μg/mL in vitro. This finding highlights the potential of spirocyclopropane derivatives in developing new antifungal agents, contributing valuable insights into combating fungal infections (H. Maruoka et al., 2008).
Novel Synthetic Pathways and Transformations
Further research delves into the synthesis and thermal transformations of pyrazolines obtained by 1,3-dipolar addition of diazocyclopropane to maleimides, leading to the formation of spiro[3-azabicyclo[3.1.0]hexane-6,1′-cyclopropane]-2,4-diones. These studies illuminate the compound's utility in generating novel structures through cycloaddition reactions and subsequent transformations, offering pathways to synthesize bioactive molecules with intricate architectures (I. V. Kostyuchenko et al., 2008).
特性
IUPAC Name |
spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-8(13)7-3-6-4-9(1-2-9)5-11(6)10-7/h3H,1-2,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEOFDAOEVNGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC3=CC(=NN3C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

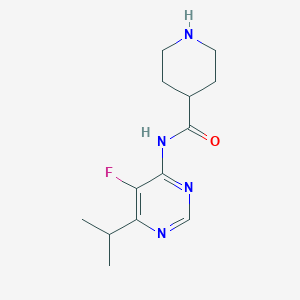
![methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2553202.png)

![1-(3-chloro-4-methoxyphenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2553205.png)
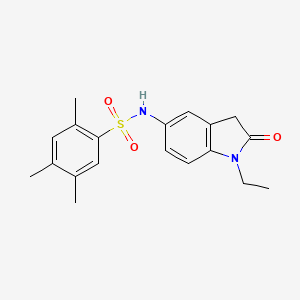
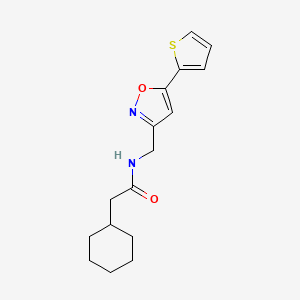
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2553208.png)
![N-(2,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2553209.png)
![N-cycloheptyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2553211.png)
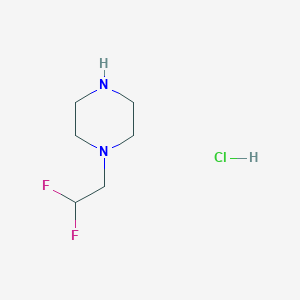
![2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2553215.png)
![4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2553218.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553219.png)
